N-(4-Chlorobenzyl)-3-nitrobenzamide
CAS No.:
Cat. No.: VC16091452
Molecular Formula: C14H11ClN2O3
Molecular Weight: 290.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN2O3 |
|---|---|
| Molecular Weight | 290.70 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-3-nitrobenzamide |
| Standard InChI | InChI=1S/C14H11ClN2O3/c15-12-6-4-10(5-7-12)9-16-14(18)11-2-1-3-13(8-11)17(19)20/h1-8H,9H2,(H,16,18) |
| Standard InChI Key | MRQPJXPBUJWTDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Properties
N-(4-Chlorobenzyl)-3-nitrobenzamide belongs to the benzamide class, featuring a benzyl group substituted with a chlorine atom at the para position and a nitro group at the meta position of the benzamide moiety. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClN₂O₃ |
| Molecular Weight | 290.70 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-3-nitrobenzamide |
| CAS Number | 404845-46-1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DCM) |
The nitro group at the meta position enhances electrophilicity, while the chloro-substituted benzyl group contributes to hydrophobic interactions, influencing reactivity and potential biological activity .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a coupling reaction between 3-nitrobenzoic acid and 4-chlorobenzylamine. A representative procedure involves:
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Activation of the Carboxylic Acid: 3-Nitrobenzoic acid is activated using a coupling agent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in dichloromethane (DCM) .
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Amide Bond Formation: The activated acid reacts with 4-chlorobenzylamine at room temperature, yielding the target compound after 12–24 hours.
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Purification: Crude product is purified via recrystallization from methanol-water mixtures, achieving >99% purity as confirmed by HPLC.
Key Improvements Over Prior Methods
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Solvent Selection: Replacing diethyl ether with methyl tert-butyl ether (MTBE) improves safety and yield (85% vs. 77% in prior methods) .
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Crystallization: Methanol-water mixtures eliminate toxic acetonitrile residues observed in earlier protocols, enhancing purity (>99.5%) .
Analytical Characterization
Analytical data for N-(4-chlorobenzyl)-3-nitrobenzamide are consistent across sources:
These data confirm the compound’s structure and high purity, critical for pharmacological evaluations .
Future Directions
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Pharmacological Screening: Prioritize assays for PARP inhibition, antimicrobial activity, and cytotoxicity.
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Structural Optimization: Introduce sulfonamide or heterocyclic groups to enhance bioavailability.
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Toxicological Profiling: Assess acute toxicity in model organisms to establish safety thresholds.
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